Cas no 72-69-5 (Nortriptyline)

Nortriptyline is a tricyclic antidepressant (TCA) primarily used for the treatment of depression. It exhibits potent inhibitory effects on serotonin and norepinephrine reuptake, enhancing neurotransmitter levels in the brain. Its mechanism of action, combined with its favorable pharmacokinetic profile, offers a therapeutic advantage in managing depressive symptoms.
Nortriptyline structure
Nortriptyline structure
商品名:Nortriptyline
CAS番号:72-69-5
MF:C19H21N
メガワット:263.37674
CID:93717
PubChem ID:4543

Nortriptyline 化学的及び物理的性質

名前と識別子

    • nortriptyline
    • 10,11-dihydro-5-(3-methylaminopropylidene)dibenzo(a,d)cycloheptene
    • N-[3-(10,11-DIHYDRO-5H-DIBENZO[A,D][7]ANNULEN-5-YLIDENE)PROPYL]-N-METHYLAMINE HYDROCHLORIDE
    • [14C]-Nortriptyline
    • allegron
    • Ateben
    • Avantyl
    • Aventyl
    • desmethylamitriptyline
    • lambeck
    • Lumbeck
    • noramitriptyline
    • Noritren
    • notriptyline
    • Psychostyl
    • Sesaval
    • NORTRIPTYLINE [MI]
    • KBioSS_001521
    • methyl({3-[(2E)-tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]propyl})amine
    • NCGC00014483
    • AB00052061
    • Prestwick3_000254
    • DivK1c_000151
    • Nortriptylinum [INN-Latin]
    • 10,11-Dihydro-5-(3-methylaminopropylidene)-5H-dibenzo[a,d][1,4]cycloheptene
    • NCGC00014483-16
    • NCGC00024261-04
    • 21B
    • SPBio_002287
    • N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
    • SBI-0050843.P004
    • EN300-57709
    • Spectrum_001041
    • NSC 757234
    • 5-[3-(Methylamino)propylidene]dibenzo[a,E]cyclohepta[1,5]diene
    • 3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-N-methylpropylamine
    • NCIStruc2_000700
    • NCGC00014483-07
    • NCGC00014483-14
    • NCIOpen2_004361
    • NORTRIPTYLINE [VANDF]
    • SDCCGSBI-0050843.P006
    • methyl({3-[(2E)-tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]propyl})amine
    • Spectrum5_001377
    • Nortiptylinum (INN-Latin)
    • NCGC00024261-05
    • Q61387
    • SPECTRUM1500442
    • NCGC00014483-23
    • KBio3_001611
    • nortriptylina
    • 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-N-methyl-
    • Demethylamitryptyline
    • NCIStruc1_000856
    • SCHEMBL34527
    • 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-
    • NSC-757234
    • BIDD:PXR0187
    • MRF-0000480
    • MS-23718
    • NCI-169453
    • Nortryptiline
    • 3-(10,11-Dihydro-5H-dibenzo
    • KBio2_004089
    • NCGC00024261-06
    • NCGC00014483-09
    • GTPL2404
    • DTXCID903384
    • AB00052061_16
    • Spectrum2_000997
    • Pamelor hydrochloride
    • HMS2091J20
    • Prestwick1_000254
    • SR-01000000223-4
    • NORTRIPTYLINE [INN]
    • KUC112478N
    • Nortrilen
    • BSPBio_002111
    • Nortriptylene hydrochloride
    • BSPBio_000068
    • Spectrum4_000455
    • HMS1920B20
    • Nortriptylinum
    • NCGC00014483-10
    • Nortriptylinum (INN-Latin)
    • KBio1_000151
    • 3-(10,11-DIHYDRO-5H-DIBENZO(A,D)(7)ANNULEN-5-YLIDENE)-N-METHYLPROPAN-1-AMINE
    • D08288
    • Pharmakon1600-01500442
    • BRD-K91263825-003-03-2
    • 3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
    • Nortriptyline [INN:BAN]
    • NSC757234
    • 10,11-DIHYDRO-N-METHYL-5H-DIBENZO(A,D)CYCLOHEPTENE-D(SUP5,.GAMMA.)-PROPYLAMINE
    • BDBM112777
    • 5H-Dibenzo[a,d]cycloheptene-.DELTA.5,.gamma.-propylamine, 10,11-dihydro-N-methyl-
    • methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine
    • NINDS_000151
    • CCG-38266
    • KBio2_006657
    • NCGC00014483-11
    • Demethylamitryptylene
    • NCGC00024261-03
    • Lopac-N-7261
    • Nortriptyline (INN)
    • Desmethylamitriptylin
    • Prestwick0_000254
    • 5-(alpha-Methylaminopropylidene)dibenzo(a,d)cyclohepta(1,4)diene
    • N06AA10
    • NCGC00014483-05
    • NCI169453
    • Demethylamitriptylene
    • HSDB 3371
    • 10,11-dihydro-N-methyl-5H-dibenzo(a,d)cycloheptene-delta5,gamma-propylamine
    • 5-(3-Methylaminopropylidene)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene
    • 10,11-Dihydro-N-methyl-5H-dibenzo(a,d)cycloheptane-.DELTA.,.gamma.-propylamine
    • 3-(5,6-dihydrodibenzo[[?],[?]][7]annulen-11-ylidene)-N-methyl-propan-1-amine
    • 5-(3-(Methylamino)propylidene)dibenzo(a,e)cyclohepta(1,5)diene
    • CHEMBL445
    • NS00010393
    • Nortriptilina
    • KSC-315-028-
    • F82279
    • Psychostyl (Salt/Mix)
    • 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-N-methyl-1-propanamine
    • QTL1_000063
    • Nortriptilina [DCIT]
    • NCGC00014483-02
    • AMITRIPTYLINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine
    • NCGC00014483-04
    • DB00540
    • Sensaval
    • 10,11-dihydro-N-methyl-5H-dibenzo[a,d]cycloheptene-Delta(5,gamma)-propylamine
    • CS-0067638
    • CHEBI:7640
    • KBio2_001521
    • Aventyl;Desitriptilina
    • EINECS 200-788-8
    • PDSP2_001788
    • IDI1_000151
    • Desitriptilina
    • 5H-Dibenzo(a,d)cycloheptene-delta(5,gamma)-propylamine, 10,11-dihydro-N-methyl
    • BPBio1_000076
    • Prestwick2_000254
    • Demethylamitriptyline
    • C07274
    • BL03SY4LXB
    • KBioGR_000870
    • BRN 2216786
    • NCI60_001354
    • N-Methyl-3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yliden)propylamin
    • NORTRIPTYLINE [WHO-DD]
    • Nortryptyline
    • 10,11-Dihydro-5-(3-methylaminopropylidene)-5H-dibenzo(a,d)(1,4)cycloheptene
    • US8629135, SW-02
    • Desitriptyline
    • NSC78248
    • UNII-BL03SY4LXB
    • HMS500H13
    • Nortrilen (TN)
    • SPBio_001093
    • Lopac0_000868
    • NCGC00014483-06
    • 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methylpropylamine
    • PHVGLTMQBUFIQQ-UHFFFAOYSA-N
    • NCGC00014483-12
    • Pamelor
    • 10,11-Dihydro-N-methyl-5H-dibenzo(a,d)cycloheptene-delta(5,gamma)-propylamine
    • Triptyline-M nor
    • 72-69-5
    • PDSP1_001805
    • (2)10,11-Dihydro-N-methyl-5H-dibenzo[a,d]cycloheptene-.delta.5.gamma.-propylamine
    • Amitryptyline, demethyl-
    • NSC169453
    • NCGC00014483-08
    • CCRIS 9175
    • DTXSID9023384
    • Spectrum3_000526
    • NCGC00014483-03
    • 10,11-DIHYDRO-N-METHYL-5H-DIBENZO(A,D)CYCLOHEPTENE-D(SUP5,gamma)-PROPYLAMINE
    • CAS-894-71-3
    • 10,11-dihydro-N-methyl-5H-dibenzo[a,d]cycloheptene-Delta5,gamma-propylamine
    • HY-118620
    • 5H-Dibenzo(a,d)cycloheptene-delta(sup 5),gamma-propylamine, 10,11-dihydro-N-methyl-
    • 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-methyl-1-propanamine
    • DB-240489
    • BRD-K91263825-003-21-4
    • DA-56264
    • Nortriptyline
    • インチ: InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11,20H,6,12-14H2,1H3
    • InChIKey: PHVGLTMQBUFIQQ-UHFFFAOYSA-N
    • ほほえんだ: CNCC/C=C1\C2=CC=CC=C2CCC2=CC=CC=C\12

計算された属性

  • せいみつぶんしりょう: 263.16700
  • どういたいしつりょう: 263.167
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 307
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 12A^2
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 密度みつど: 0.9790 (rough estimate)
  • ふってん: 396.62°C (rough estimate)
  • フラッシュポイント: 194.9 °C
  • 屈折率: 1.4900 (estimate)
  • PSA: 12.03000
  • LogP: 4.21730

Nortriptyline セキュリティ情報

Nortriptyline 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

Nortriptyline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-57709-1.0g
methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine
72-69-5
1g
$0.0 2023-06-07
eNovation Chemicals LLC
Y1259908-1g
NORTRIPTYLINE
72-69-5 98%
1g
$385 2024-06-06
Enamine
EN300-57709-0.5g
methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine
72-69-5
0.5g
$68.0 2023-02-09
ChemScence
CS-0067638-1g
Nortriptyline
72-69-5
1g
$430.0 2022-04-26
eNovation Chemicals LLC
Y1259908-5g
NORTRIPTYLINE
72-69-5 98%
5g
$1280 2024-06-06
Enamine
EN300-57709-0.1g
methyl(3-{tricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine
72-69-5
0.1g
$30.0 2023-02-09
ChemScence
CS-0067638-100mg
Nortriptyline
72-69-5
100mg
$155.0 2022-04-26
ChemScence
CS-0067638-25g
Nortriptyline
72-69-5
25g
$7500.0 2022-04-26
MedChemExpress
HY-118620-50mg
Nortriptyline
72-69-5 99.97%
50mg
¥950 2024-07-20
1PlusChem
1P00FCYN-5mg
NORTRIPTYLINE
72-69-5
5mg
2024-04-21

Nortriptyline 関連文献

Nortriptylineに関する追加情報

Introduction to Nortriptyline (CAS No. 72-69-5): Pharmacological Profile and Recent Research Developments

Nortriptyline, chemically designated as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5,6-dione monohydrochloride, is a tricyclic antidepressant (TCA) with significant clinical applications. Its CAS number, 72-69-5, uniquely identifies it in the chemical literature and databases. This compound has been extensively studied for its pharmacological properties and therapeutic effects, particularly in the treatment of depression and neuropathic pain.

The molecular structure of Nortriptyline consists of a tricyclic ring system with an amine group at the 3-position. This structural feature contributes to its ability to interact with various neurotransmitter receptors in the central nervous system. Specifically, Nortriptyline exhibits potent binding affinity for serotonin (5-HT2A, 5-HT2C) and norepinephrine (α1, α2) receptors, which underpins its antidepressant and anxiolytic effects. Additionally, it has moderate affinity for histamine H1 receptors, which explains some of its anticholinergic side effects.

Historically, Nortriptyline has been a cornerstone in the management of major depressive disorder (MDD). Its efficacy was established through numerous clinical trials conducted over several decades. However, recent research has focused on refining its therapeutic use and exploring novel applications. One of the most intriguing areas of study has been its potential role in treating chronic pain conditions.

Recent studies have demonstrated that Nortriptyline can be effective in managing neuropathic pain syndromes such as diabetic peripheral neuropathy and postherpetic neuralgia. The mechanisms behind this effect are multifaceted. Nortriptyline's ability to modulate neurotransmitter activity not only affects mood but also influences pain perception by interacting with descending pain control pathways. This has led to investigations into its use as an adjuvant therapy alongside conventional pain medications.

Another area of active research is the pharmacokinetics and pharmacodynamics of Nortriptyline. Advanced analytical techniques have enabled researchers to gain deeper insights into how the drug is metabolized and distributed within the body. For instance, studies using mass spectrometry have identified key metabolites and their pathways, which has implications for drug dosing and patient monitoring. These findings are crucial for optimizing therapeutic regimens and minimizing adverse effects.

The development of novel formulations of Nortriptyline has also been a focus of recent research. Traditional oral formulations can exhibit issues such as poor bioavailability and variable absorption rates. To address these challenges, researchers have explored transdermal delivery systems and sustained-release formulations. These innovations aim to provide more consistent drug levels in the bloodstream, thereby enhancing therapeutic efficacy and patient compliance.

Furthermore, the neurobiological targets of Nortriptyline have been further elucidated through preclinical studies using animal models. These studies have revealed that Nortriptyline can influence neuroplasticity and neurogenesis in the hippocampus, a brain region critical for learning and memory. This finding opens up possibilities for exploring its potential in treating cognitive disorders such as Alzheimer's disease.

The safety profile of Nortriptyline remains a key consideration in its clinical use. While generally well-tolerated, common side effects include dry mouth, constipation, blurred vision, and sedation due to its anticholinergic properties. More serious adverse effects, such as cardiac arrhythmias and orthostatic hypotension, necessitate careful monitoring in patients with pre-existing cardiovascular conditions. Recent research has focused on identifying genetic biomarkers that can predict individual responses to Nortriptyline therapy, thereby enabling personalized medicine approaches.

In conclusion, Nortriptyline continues to be a significant therapeutic agent in psychiatry and pain management. Ongoing research is expanding our understanding of its mechanisms of action and identifying new applications for this versatile compound. Advances in formulation technology and pharmacogenomics are poised to enhance its clinical utility further. As our knowledge base grows, so too does the potential for optimizing patient care through targeted use of Nortriptyline.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:72-69-5)Nortriptyline
A1037263
清らかである:99%
はかる:100mg
価格 ($):188.0